molecular formula C13H20ClN3O B1486911 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride CAS No. 2203194-98-1

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride

Cat. No.: B1486911
CAS No.: 2203194-98-1
M. Wt: 269.77 g/mol
InChI Key: OTMYZTLWHSFOLK-UHFFFAOYSA-N
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Description

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride typically involves multiple steps

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is compared with other similar compounds, such as piperidine derivatives and benzylamide derivatives. Its uniqueness lies in its specific structural features and potential applications. Similar compounds include:

  • Piperidine

  • Benzylpiperidine

  • Other benzylamide derivatives

These compounds share similarities in their core structures but differ in their functional groups and biological activities.

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Biological Activity

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its piperidine structure, which is common in various bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar piperidine structures often act as enzyme inhibitors or receptor modulators, influencing various biochemical pathways such as:

  • Signal Transduction : Modulating pathways that affect cellular responses.
  • Metabolic Processes : Influencing metabolic enzymes and pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting its role as a potential candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli32 µg/mL
Benzylpiperidine derivativeKlebsiella pneumoniae, Pseudomonas aeruginosa16 µg/mL
Other piperidine analogsVarious Gram-negative bacteriaVaries (20-50 µg/mL)

Study on Antifungal Activity

A study published in the journal Molecules evaluated several piperidine derivatives, including this compound, for their antifungal properties against clinically relevant strains such as Candida spp. and Aspergillus spp. The results indicated that certain modifications to the piperidine structure enhanced antifungal activity significantly, with some compounds exhibiting promising results in vivo using Galleria mellonella larvae as a model organism .

Research on Enzymatic Activity

Another significant aspect of research focused on the enzymatic activity of derivatives of 3-Aminopiperidine. It was found that compounds similar to this compound could act as selective inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the piperidine ring can lead to significant changes in potency and selectivity.

Key Findings from SAR Studies

  • Substituents on the Benzyl Group : Variations in the substituents on the benzyl group have been shown to influence both antibacterial and antifungal activities.
  • Piperidine Ring Modifications : Altering the nitrogen substituents can enhance interaction with target enzymes or receptors, leading to improved efficacy.

Properties

IUPAC Name

3-amino-N-benzylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-12-7-4-8-16(10-12)13(17)15-9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMYZTLWHSFOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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